(4-Chloro-2-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(4-Chloro-2-(methoxymethoxy)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BClO4 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chloro group at the 4-position and a methoxymethoxy group at the 2-position. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-(methoxymethoxy)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Protic Acids: For protodeboronation reactions.
Major Products:
Biaryls: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Aryl Chlorides: From protodeboronation reactions.
Scientific Research Applications
Chemistry: (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The primary mechanism of action for (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Chloro-2-methoxyphenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison:
- 4-Methoxyphenylboronic acid: Lacks the chloro substituent, making it less reactive in certain cross-coupling reactions .
- 4-Chloro-2-methoxyphenylboronic acid: Similar structure but lacks the methoxymethoxy group, which can influence its reactivity and solubility .
- 4-(Trifluoromethoxy)phenylboronic acid: Contains a trifluoromethoxy group, which significantly alters its electronic properties and reactivity compared to (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid .
Uniqueness: The presence of both the chloro and methoxymethoxy groups in this compound provides unique reactivity and solubility properties, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C8H10BClO4 |
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Molecular Weight |
216.43 g/mol |
IUPAC Name |
[4-chloro-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
ZNOWREWTFBTJOP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCOC)(O)O |
Origin of Product |
United States |
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